molecular formula C13H9ClN2OS2 B2629734 6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one CAS No. 422527-11-5

6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one

Cat. No.: B2629734
CAS No.: 422527-11-5
M. Wt: 308.8
InChI Key: RPHSBTYPHYDZDU-UHFFFAOYSA-N
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Description

“6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one” is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazolinone core with a chloro substituent at the 6-position, a thiophen-2-ylmethyl group at the 3-position, and a sulfanylidene group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Thiophen-2-ylmethyl Group: This step may involve nucleophilic substitution reactions using thiophen-2-ylmethyl halides.

    Formation of the Sulfanylidene Group: This can be introduced through reactions with sulfur-containing reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazolinone core or the sulfanylidene group, potentially leading to dihydroquinazolinones or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinones, thiols.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of “6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one” would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The chloro and sulfanylidene groups may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-sulfanylidene-3-methyl-1H-quinazolin-4-one: Similar structure but lacks the thiophen-2-ylmethyl group.

    2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one: Similar structure but lacks the chloro group.

    6-chloro-2-methyl-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one: Similar structure but has a methyl group instead of the sulfanylidene group.

Uniqueness

“6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one” is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chloro, sulfanylidene, and thiophen-2-ylmethyl groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

422527-11-5

Molecular Formula

C13H9ClN2OS2

Molecular Weight

308.8

IUPAC Name

6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one

InChI

InChI=1S/C13H9ClN2OS2/c14-8-3-4-11-10(6-8)12(17)16(13(18)15-11)7-9-2-1-5-19-9/h1-6H,7H2,(H,15,18)

InChI Key

RPHSBTYPHYDZDU-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S

solubility

not available

Origin of Product

United States

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